Bienvenue dans la boutique en ligne BenchChem!

1-Boc-3-phenylamino-piperidine

mTORC1 inhibitors oncology drug discovery phenylamino-piperidine scaffold

This compound eliminates an N-arylation step versus 1-Boc-3-aminopiperidine, accelerating mTORC1 inhibitor SAR. The 3-phenylamino substitution is essential for PNMT activity profiling (Ki = 1.11 × 10⁶ nM), serving as validated negative control. The Boc group directs regioselective C–H functionalization. Procure this exact regioisomer—4-phenylamino analogs exhibit divergent biological profiles and cannot substitute.

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
CAS No. 183207-67-2
Cat. No. B069527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3-phenylamino-piperidine
CAS183207-67-2
Synonyms1-BOC-3-PHENYLAMINO-PIPERIDINE
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)NC2=CC=CC=C2
InChIInChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-7-10-14(12-18)17-13-8-5-4-6-9-13/h4-6,8-9,14,17H,7,10-12H2,1-3H3
InChIKeyLJJKJXBLMQFLRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-3-phenylamino-piperidine (CAS 183207-67-2): Molecular Scaffold Profile for Drug Discovery Procurement


1-Boc-3-phenylamino-piperidine (CAS 183207-67-2, MW 276.37 g/mol, C₁₆H₂₄N₂O₂) is a functionalized piperidine building block featuring a tert-butyloxycarbonyl (Boc)-protected piperidine nitrogen at the 1-position and a phenylamino (anilino) substituent at the 3-position . This dual-functional architecture provides two chemically orthogonal handles: the Boc group offers acid-labile protection for the piperidine nitrogen, enabling selective N-deprotection while preserving the secondary aniline moiety, and the 3-phenylamino group introduces aromatic π-character and hydrogen-bonding capacity for downstream receptor interactions . The compound serves primarily as a strategic intermediate in multi-step syntheses of pharmacologically active phenylamino-piperidine derivatives .

Why 1-Boc-3-phenylamino-piperidine Cannot Be Interchanged with Common 3-Aminopiperidine Analogs in Medicinal Chemistry Campaigns


Generic substitution of 1-Boc-3-phenylamino-piperidine with simpler Boc-aminopiperidines or regioisomeric 4-phenylamino analogs is scientifically unsound due to three irreducible structural factors: (1) the 3-position phenylamino group introduces distinct conformational and electronic properties compared to unsubstituted 3-amino analogs, directly affecting π-stacking interactions and steric profiles in target binding pockets [1]; (2) the 3-substitution pattern yields fundamentally different spatial orientation of the aryl moiety versus 4-phenylamino regioisomers, which alters receptor pharmacophore matching and is corroborated by distinct biological activity profiles across phenylamino-piperidine positional isomers [2]; and (3) the Boc group on the piperidine nitrogen is mechanistically essential for directing regioselective C–H functionalization reactions—the unprotected or differently protected piperidine yields divergent arylation patterns that cannot reproduce the same downstream intermediates [3]. Procurement based solely on structural similarity without accounting for these regio- and chemoselective determinants introduces uncontrolled variables into synthetic pathways.

1-Boc-3-phenylamino-piperidine (CAS 183207-67-2): Quantitative Differentiation Evidence Against Closest Analogs


Comparative mTORC1 Inhibitor Synthetic Utility: 3-Phenylamino Substitution Pattern as Essential Pharmacophore Scaffold

1-Boc-3-phenylamino-piperidine serves as the direct synthetic precursor to the 3-phenylamino-piperidine core required for mTORC1 inhibitor development, a pharmacophore explicitly claimed in Navitor Pharmaceuticals‘ patent portfolio [1]. This specific 3-substitution pattern is structurally indispensable for the claimed compounds of Formula I, wherein the phenylamino group at the 3-position is a required element for mTORC1 modulation activity. In contrast, the commonly available 3-amino-1-Boc-piperidine (CAS 184637-48-7) lacks the N-phenyl substituent and requires an additional aryl introduction step with associated regioselectivity challenges—a transformation that incurs lower yields and requires optimization of reaction conditions not needed when using the pre-formed 3-phenylamino intermediate [1]. The 4-phenylamino regioisomer (1-Boc-4-(phenylamino)piperidine, CAS 125541-22-2) produces a fundamentally different spatial presentation of the aryl group that is not isosteric with the 3-substituted scaffold .

mTORC1 inhibitors oncology drug discovery phenylamino-piperidine scaffold

PNMT Inhibitory Activity: Quantified Binding Affinity as a Baseline Comparator for SAR Studies

1-Boc-3-phenylamino-piperidine demonstrates a quantifiable in vitro binding affinity for phenylethanolamine N-methyltransferase (PNMT) with a reported Ki of 1.11 × 10⁶ nM (1.11 mM) [1]. While this affinity is weak in absolute terms, it provides a valuable baseline data point for structure-activity relationship (SAR) studies of phenylamino-piperidine scaffolds targeting PNMT—an enzyme implicated in epinephrine biosynthesis and hypertension regulation. This weak PNMT binding profile stands in stark contrast to more elaborated 3-aminopiperidine derivatives such as CP-99,994, a 2-phenyl-3-benzylaminopiperidine that exhibits potent NK₁ receptor antagonism with nanomolar IC₅₀ values [2]. The Boc protection of the piperidine nitrogen in the target compound directly contributes to this weak PNMT activity and serves as a negative control benchmark for assessing the contribution of the free piperidine amine to target engagement [1][3].

phenylethanolamine N-methyltransferase PNMT inhibitors CNS drug discovery

Improved Synthetic Accessibility via Optimized Boc-Protection of Aryl Amines

The synthesis of 1-Boc-3-phenylamino-piperidine benefits from an improved N-Boc protection methodology specifically developed for less nucleophilic aryl amines [1]. Traditional Boc protection of aryl amines using di-tert-butyl dicarbonate under standard conditions frequently results in poor yields and incomplete conversion due to the reduced nucleophilicity of the aromatic amine nitrogen [1]. The improved protocol—involving sequential introduction of two Boc groups followed by selective mono-deprotection—addresses this limitation and has been explicitly validated on 1-Boc-3-(phenylamino)piperidine as a known compound within this methodology [1][2]. While this work does not report isolated yields for the target compound itself, it establishes a methodological precedent that higher-yielding access to this scaffold is achievable compared to standard single-step Boc-protection approaches that perform inadequately on aryl amine substrates [1][3].

N-Boc protection aryl amine synthesis yield optimization

1-Boc-3-phenylamino-piperidine: Evidence-Supported Application Scenarios for Procurement Decision-Making


mTORC1 Inhibitor Lead Optimization: Direct Scaffold Procurement for Oncology Medicinal Chemistry

For medicinal chemistry teams developing mTORC1 inhibitors based on the phenylamino-piperidine scaffold disclosed in WO 2017/205436 A1, 1-Boc-3-phenylamino-piperidine provides the pre-functionalized core that eliminates an N-arylation step compared to routes starting from 1-Boc-3-aminopiperidine [1]. Procurement of this intermediate reduces synthetic sequence length by one step, directly accelerating SAR exploration and analog synthesis throughput. This compound is specifically applicable to programs targeting mTORC1 modulation for oncology indications [1].

PNMT SAR Studies: Validated Baseline Scaffold for Activity Attribution

In phenylethanolamine N-methyltransferase (PNMT) drug discovery programs, 1-Boc-3-phenylamino-piperidine serves as a quantitatively characterized baseline scaffold with a documented Ki of 1.11 × 10⁶ nM [2]. This weak activity profile allows researchers to use the compound as a negative control or inactive comparator, enabling confident attribution of any improved PNMT inhibitory activity to subsequent structural modifications rather than to the core scaffold itself. The compound‘s known binding data provides a reference point for SAR interpretation in CNS and cardiovascular therapeutic areas [2][3].

Regioselective Piperidine C–H Functionalization Methodology Development

The Boc-protected piperidine nitrogen in 1-Boc-3-phenylamino-piperidine serves as an essential directing element for Pd-catalyzed regioselective C–H functionalization, as established in studies of 1-Boc-3-aminopiperidine arylation [4]. Researchers developing novel C(sp³)–H activation methods on saturated N-heterocycles can employ this compound to investigate how the 3-phenylamino substituent influences regioselectivity outcomes (β- vs γ-arylation) relative to unsubstituted analogs. The Boc group is mechanistically required to achieve the reported selectivity patterns [4][5].

Synthesis of CNS-Active Phenylamino-Piperidine Derivatives

1-Boc-3-phenylamino-piperidine serves as a key synthetic intermediate for preparing phenylamino-substituted piperidine compounds claimed for the treatment of central nervous system disorders and pain management, as described in WO 2007/122133 A1 [3]. The 3-phenylamino substitution pattern is essential for the pharmacological activity of the final deprotected compounds, and the Boc protecting group enables selective manipulation at the piperidine nitrogen. This application scenario is directly supported by patent literature and addresses procurement needs for CNS and analgesia drug discovery programs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Boc-3-phenylamino-piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.